Pentadecafluoro(1-13C)octanoic acid
Overview
Description
Pentadecafluoro(1-13C)octanoic acid is a synthetic fluorinated compound with the molecular formula C8HF15O2. It is a stable isotope-labeled version of pentadecafluorooctanoic acid, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is part of the perfluoroalkyl substances (PFAS) family, known for their unique properties such as high thermal stability, chemical resistance, and surfactant capabilities .
Mechanism of Action
Target of Action
The primary targets of Pentadecafluoro(1-13C)octanoic acid are currently unknown
Biochemical Pathways
This compound may potentially affect various biochemical pathways . The exact pathways and their downstream effects are currently unknown and require further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects will provide insights into the compound’s mechanism of action and potential therapeutic applications.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
Pentadecafluoro(1-13C)octanoic acid plays a crucial role in biochemical reactions, particularly as an ion pair reagent. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been used in the determination of underivatized amino acids in fermentation media using liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) . The nature of these interactions often involves the formation of stable complexes, which can be analyzed to gain insights into the biochemical pathways and mechanisms involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to alterations in the expression of genes involved in lipid metabolism and oxidative stress responses . Additionally, it has been observed to interfere with the binding between liver-fatty acid binding protein and fatty acids, thereby impacting cellular lipid homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic flux and gene expression. For example, it has been shown to cause hepatic peroxisome proliferation in rodents, which is indicative of its role in modulating lipid metabolism. The binding interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the complex and facilitate the desired biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term studies have shown that it can accumulate in tissues, leading to persistent effects on cellular function . These effects include alterations in gene expression and metabolic pathways, which can have significant implications for understanding the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate metabolic pathways without causing significant toxicity. At high doses, it has been associated with adverse effects such as liver toxicity and disruption of lipid metabolism . Threshold effects have been observed, indicating that there is a critical concentration above which the compound exerts toxic effects. These findings are crucial for determining safe exposure levels and understanding the potential risks associated with this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are key players in fatty acid oxidation. The compound can also affect the levels of various metabolites, leading to changes in metabolic flux and energy production. These interactions highlight the importance of this compound in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific compartments . The localization of this compound within cells can influence its activity and function, as it may target specific organelles or cellular structures.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on lipid metabolism and energy production . Targeting signals and post-translational modifications may direct the compound to these specific compartments, ensuring its proper localization and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of pentadecafluoro(1-13C)octanoic acid typically involves the hydrolysis of perfluoroacetone anhydride. In this reaction, perfluoroacetone anhydride reacts with water to produce perfluorooctanoic acid . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar hydrolysis reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentadecafluoro(1-13C)octanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into different perfluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various perfluorinated carboxylic acids, alcohols, and other derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
Pentadecafluoro(1-13C)octanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of perfluorinated compounds.
Biology: Employed in studies investigating the bioaccumulation and toxicity of perfluorinated substances in biological systems.
Medicine: Utilized in medical research to understand the pharmacokinetics and dynamics of fluorinated drugs.
Industry: Applied in the development of non-stick coatings, stain-resistant fabrics, and firefighting foams
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentadecafluoro(1-13C)octanoic acid include:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorononanoic acid (PFNA)
- Perfluorodecanoic acid (PFDA)
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in tracer studies and analytical applications. This labeling allows for precise tracking and quantification in various scientific experiments, providing valuable insights into the behavior and effects of perfluorinated compounds .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(113C)octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGREZUHAYWORS-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF15O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892570 | |
Record name | Pentadecafluoro(1-13C)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864071-09-0 | |
Record name | Pentadecafluoro(1-13C)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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